molecular formula C15H27NO3 B1408621 tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1341039-86-8

tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1408621
CAS RN: 1341039-86-8
M. Wt: 269.38 g/mol
InChI Key: BYWAFPDHLZFJKP-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C14H26N2O3 . It is related to the class of compounds known as azaspirodecane derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spirocyclic core, which consists of a piperidine ring fused to a cyclohexane ring . The compound also features a tert-butyl ester functional group and a hydroxymethyl group .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Moskalenko and Boev (2012) explored the synthesis of spirocyclic 3-oxotetrahydrofurans, which are used in preparing biologically active heterocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).
  • Graus et al. (2010) discussed the relationship between molecular and crystal structure in cyclohexane-5-spirohydantoin derivatives, contributing to the understanding of supramolecular arrangements (Graus et al., 2010).

Application in NMR Spectroscopy

  • Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, illustrating the compound's role in stereochemical analysis (Jakubowska et al., 2013).

Spirocyclization Processes

  • Diaba et al. (2013) examined the spirocyclization of N-benzyltrichloroacetamides, which can lead to the formation of 2-azaspiro[4.5]decadienes, demonstrating the potential of tert-butyl groups in atom transfer radical reactions (Diaba et al., 2013).

Development of Biologically Active Compounds

  • Amirani Poor et al. (2018) developed a Ugi reaction involving gabapentin and tert-butyl isocyanide, leading to novel biologically active compounds (Amirani Poor et al., 2018).
  • Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound used for further selective derivation in novel compound synthesis (Meyers et al., 2009).

Safety and Hazards

Specific safety and hazard information for “tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate” is not provided in the search results. Standard safety precautions should be followed when handling this compound .

Future Directions

The future directions for research on “tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate” are not specified in the search results. Given its unique structure, it may be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-8-6-15(7-9-16)5-4-12(10-15)11-17/h12,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWAFPDHLZFJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)CO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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